molecular formula C18H11ClFN5O2S3 B2548804 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide CAS No. 391868-62-5

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide

Cat. No.: B2548804
CAS No.: 391868-62-5
M. Wt: 479.95
InChI Key: LRNYFZHVMIOAKH-UHFFFAOYSA-N
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Description

The compound N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide is a heterocyclic hybrid molecule featuring a benzothiazole core linked via a thioacetamide bridge to a 1,3,4-thiadiazole ring, which is further substituted with a 2-chloro-6-fluorobenzamide group. The chloro and fluoro substituents on the benzamide moiety are likely to enhance metabolic stability and binding affinity through hydrophobic and electrostatic interactions .

Properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O2S3/c19-9-4-3-5-10(20)14(9)15(27)23-17-24-25-18(30-17)28-8-13(26)22-16-21-11-6-1-2-7-12(11)29-16/h1-7H,8H2,(H,21,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNYFZHVMIOAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the nucleophilic substitution reaction of commercially available 2,4-dichloro-5-methylpyrimidine with 2-aminobenzothiazole at the C-4 position of the pyrimidine ring in the presence of sodium hydroxide (NaOH) at room temperature. This yields N-(2-chloro-5-methylpyrimidin-4-yl)benzo thiazol-2-amine.

Industrial Production Methods: In an industrial setting, the synthesis process would be scaled up, ensuring the use of appropriate reactors and purification techniques to achieve high yields and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Halogenation with chlorine or bromine, or nucleophilic substitution with amines or thiols.

Major Products Formed:

  • Oxidation typically results in the formation of carboxylic acids or ketones.

  • Reduction can yield amines or alcohols.

  • Substitution reactions can produce various halogenated or thiolated derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic applications.

  • Medicine: It may have applications in drug development, particularly in the treatment of inflammatory or infectious diseases.

  • Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it likely involves interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mode of action and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) :
    • Similarities : Shares the benzothiazole-thiadiazole-thioacetamide backbone.
    • Differences :
  • Substituents : Nitro group at benzothiazole C6 vs. unsubstituted benzothiazole in the target compound.
  • Thiadiazole modification: 3-Phenylureido group vs. 2-chloro-6-fluorobenzamide.
  • N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide :

    • Similarities : Benzamide substituent on thiadiazole.
    • Differences : Ethoxy group at thiadiazole C5 vs. thioacetamide-linked benzothiazole in the target compound.
    • Impact : The ethoxy group simplifies the structure but reduces opportunities for π-π stacking or hydrogen bonding compared to the benzothiazole-thioacetamide system.
  • N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) : Similarities: Thiadiazole-acetamide linkage. Differences: Trichloroethylamine substituent vs. benzothiazole-thioacetamide.

Physicochemical and Spectroscopic Properties

Property Target Compound (Predicted) Compound 6d Compound 4.1
Melting Point ~180–190°C (analogous to ) 210–212°C 503–504 K (230–231°C)
IR (C=O stretch) ~1680 cm⁻¹ 1665 cm⁻¹ (amide) 1670 cm⁻¹
¹H NMR (Aromatic) δ 7.4–8.3 (2-chloro-6-fluorophenyl) δ 7.5–8.2 (nitrophenyl) δ 7.5–8.0 (phenyl)
MS ([M+H]⁺) ~500–520 468.4 384.0

Pharmacokinetic and Toxicity Predictions

  • Compound 6d : PreADMET predictions indicated moderate permeability (Caco-2 = 23.5 nm/s) and low CYP450 inhibition .
  • Target Compound : Expected to show improved metabolic stability due to halogenation, though chloro/fluoro groups may increase plasma protein binding.

Biological Activity

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring multiple functional groups, has been linked to various biological activities, including antimicrobial and enzyme inhibitory properties. This article explores the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C22H15ClN6O3S3
  • Molecular Weight : 543.03 g/mol

Its structural features include:

  • Thiadiazole moiety : Known for its biological activity.
  • Chlorophenyl and benzo[d]thiazole groups : Implicated in interactions with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial activity against several bacterial strains. Research has shown efficacy against:

Bacterial StrainActivity Observed
Escherichia coliInhibition observed
Bacillus subtilisInhibition observed

This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Notably, it has been evaluated for its ability to inhibit carbonic anhydrase (CA), particularly the tumor-associated isozyme CA IX. This enzyme plays a critical role in pH regulation within tumor cells, making it a target for anticancer therapies.

Mechanism of Action :
The inhibition of CA IX disrupts the acidification process in tumor cells, potentially leading to reduced tumor growth and proliferation.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study investigated the antimicrobial properties of similar compounds with thiadiazole structures. The results indicated that derivatives exhibited varying degrees of antibacterial activity, suggesting that modifications to the thiadiazole moiety could enhance efficacy.
  • Enzyme Inhibition Analysis :
    • Research conducted on related compounds revealed that those containing similar structural features effectively inhibited CA IX. The binding affinity and specificity were assessed using molecular docking studies, confirming the potential of these compounds as therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamideContains thiadiazole; potential antimicrobial activityAntimicrobial
5-Methylisoxazole derivativesSimilar isoxazole core; varied biological activitiesAntimicrobial
Benzo[d]thiazole derivativesShares benzo[d]thiazole moiety; potential anticancer propertiesAnticancer

These comparisons highlight how structural modifications can influence biological outcomes.

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential coupling of functional groups. Key steps include nucleophilic substitution for thioether formation and amide bond coupling. Reaction conditions such as temperature (e.g., reflux in ethanol or DMF), solvent choice (polar aprotic solvents like acetonitrile), and stoichiometric control are critical. Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. Which characterization techniques are essential for confirming the compound’s structure?

Standard methods include:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon backbone.
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray crystallography to resolve 3D conformation and bond angles (e.g., C–N bond lengths ~1.47 Å) .

Q. What safety protocols should be followed during handling?

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation.
  • Store in a dry, cool environment (<4°C) in airtight containers to prevent degradation.
  • Follow spill protocols: neutralize with inert absorbents and dispose as hazardous waste .

Q. How can researchers ensure purity during synthesis?

Employ TLC monitoring during reactions to track progress. Post-synthesis, use HPLC with a C18 column (acetonitrile/water gradient) or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product. Validate purity via melting point analysis and spectral consistency .

Q. What are the primary functional groups influencing reactivity?

The thiadiazole ring (electron-deficient) and amide bonds drive nucleophilic/electrophilic interactions. The chloro and fluoro substituents enhance electrophilicity, while the benzothiazole moiety contributes to π-π stacking in biological targets .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Use coupling agents like EDC/HOBt for amide bond formation.
  • Solvent optimization : Replace DMF with THF to reduce side reactions.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

Q. How do computational methods aid in predicting biological interactions?

Molecular docking (e.g., AutoDock Vina) models binding affinities with targets like kinase enzymes. DFT calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) to guide SAR studies. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structural ambiguities in spectroscopic data be resolved?

  • 2D NMR (COSY, HSQC) clarifies proton-carbon correlations.
  • X-ray crystallography resolves stereochemical uncertainties (e.g., confirming axial vs. equatorial substituents).
  • Compare experimental IR peaks with DFT-simulated spectra to assign vibrational modes .

Q. What strategies address contradictions in reported bioactivity data?

  • Replicate assays under standardized conditions (pH, temperature, cell lines).
  • Validate via orthogonal assays (e.g., enzymatic vs. cell-based).
  • Analyze metabolic stability (e.g., hepatic microsome assays) to rule out degradation artifacts .

Q. How can substituent modifications enhance target selectivity?

  • Introduce electron-withdrawing groups (e.g., –NO₂) to the benzamide moiety to improve binding to hydrophobic enzyme pockets.
  • Replace chloro with trifluoromethyl to modulate lipophilicity (logP) and blood-brain barrier penetration.
  • Use SAR libraries to map critical regions (e.g., thiadiazole vs. triazole derivatives) .

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